1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves a multi-step process. One common synthetic route includes the following steps :
Formation of the benzo[1,3]dioxole moiety: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction.
Introduction of the tetrahydroquinoxaline ring: This step often involves the use of fused heteroaryl amines and Pd-catalyzed amination.
Final assembly and purification: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various chemical reactions, including :
Oxidation: Common oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are often employed.
Substitution: Halogenation and other substitution reactions can be performed using reagents like N-bromosuccinimide (NBS).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis and cell cycle arrest in cancer cells.
Mechanism of Action
The mechanism of action of 1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets :
Molecular Targets: The compound targets microtubules and tubulin, leading to the disruption of microtubule assembly.
Pathways Involved: It induces cell cycle arrest at the S phase and promotes apoptosis in cancer cells.
Comparison with Similar Compounds
1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride can be compared with other similar compounds, such as :
- Benzo[d][1,3]dioxol-5-ylmethyl-p-tolyl-amine
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
These compounds share structural similarities but differ in their specific biological activities and applications. The unique combination of the benzo[1,3]dioxole and tetrahydroquinoxaline moieties in this compound contributes to its distinct properties and potential as an anticancer agent.
Properties
Molecular Formula |
C16H18Cl2N2O2 |
---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-quinoxaline;dihydrochloride |
InChI |
InChI=1S/C16H16N2O2.2ClH/c1-2-4-14-13(3-1)17-7-8-18(14)10-12-5-6-15-16(9-12)20-11-19-15;;/h1-6,9,17H,7-8,10-11H2;2*1H |
InChI Key |
ZZLKCHKZOWBTHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1)CC3=CC4=C(C=C3)OCO4.Cl.Cl |
Origin of Product |
United States |
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